Ethyl (3S)-3-aminohexanoate Ethyl (3S)-3-aminohexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14047718
InChI: InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1
SMILES:
Molecular Formula: C8H17NO2
Molecular Weight: 159.23 g/mol

Ethyl (3S)-3-aminohexanoate

CAS No.:

Cat. No.: VC14047718

Molecular Formula: C8H17NO2

Molecular Weight: 159.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (3S)-3-aminohexanoate -

Specification

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
IUPAC Name ethyl (3S)-3-aminohexanoate
Standard InChI InChI=1S/C8H17NO2/c1-3-5-7(9)6-8(10)11-4-2/h7H,3-6,9H2,1-2H3/t7-/m0/s1
Standard InChI Key FJAZKEFQZOZJJO-ZETCQYMHSA-N
Isomeric SMILES CCC[C@@H](CC(=O)OCC)N
Canonical SMILES CCCC(CC(=O)OCC)N

Introduction

Structural and Molecular Characteristics

Ethyl (3S)-3-aminohexanoate belongs to the class of β-amino acid esters, which are distinguished by the amino group (-NH2_2) located on the β-carbon relative to the ester functional group. The (3S) stereochemistry indicates a specific spatial arrangement critical for its biochemical interactions and synthetic utility .

Molecular Geometry and Stereochemical Significance

The compound’s chirality arises from the stereogenic center at the third carbon, making enantioselective synthesis a focal point of research. The ethyl ester group enhances solubility in organic solvents, facilitating its use in catalytic reactions.

Table 1: Key Molecular Properties

PropertyValue
CAS Number1604706-54-8
Molecular FormulaC9H19NO2\text{C}_9\text{H}_{19}\text{NO}_2
Molecular Weight173.25 g/mol
DensityNot reported
Boiling PointNot reported

Synthetic Pathways and Catalytic Innovations

Hydrogen Borrowing Strategy

A breakthrough in synthesizing β-amino acid esters like ethyl (3S)-3-aminohexanoate involves the hydrogen borrowing strategy, which avoids stoichiometric reductants. Afanasenko et al. demonstrated this using Shvo’s catalyst (a ruthenium complex) and diphenyl phosphate (A1) as a cooperative catalyst system . The process involves:

  • Dehydrogenation: Oxidation of β-hydroxyl acid esters to α,β-unsaturated intermediates.

  • Imination: Reaction with amines to form imine intermediates.

  • Hydrogenation: Reduction of imines to β-amino esters using borrowed hydrogen .

This method achieved yields up to 96% for structurally similar compounds, such as ethyl 3-hydroxy-2,2-dimethylpropanoate derivatives .

Cooperative Catalysis Mechanism

In situ 31P^{31}\text{P} NMR studies revealed the formation of a ruthenium-amine complex (Complex 2) and a hydrogen-bonded adduct (Adduct 3) between diphenyl phosphate and imine intermediates (Figure 1) . These interactions stabilize transition states, enabling enantioselective reduction.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

While direct NMR data for ethyl (3S)-3-aminohexanoate is limited, analogous β-amino esters exhibit distinct 1H^1\text{H} NMR signals:

  • Ethyl group: Triplets at δ 1.2–1.3 ppm (CH3_3) and δ 4.1–4.2 ppm (OCH2_2).

  • Amino proton: Broad singlet at δ 1.5–2.0 ppm .

Infrared (IR) Spectroscopy

The ester carbonyl (C=O) stretch typically appears near 1740 cm1^{-1}, while the amino group (NH2_2) shows bends at 1600–1650 cm1^{-1} .

Applications in Sustainable Chemistry

Bio-Based Amine Synthesis

Ethyl (3S)-3-aminohexanoate derivatives are pivotal in producing bio-based amines, which are alternatives to petrochemical-derived compounds. For example, tert-butyl 3-hydroxypropionate—a renewable substrate—was aminated using the hydrogen borrowing method to yield β-amino esters with 79–93% efficiency .

Table 2: Catalytic Performance with Different Substrates

SubstrateAmine PartnerYield (%)
Ethyl 3-hydroxybutanoatep-Anisidine95
tert-Butyl 3-hydroxypropionatep-Bromoaniline86

Industrial Scalability and Challenges

Gram-Scale Synthesis

A 12-fold upscale of ethyl 3-hydroxy-2,2-dimethylpropanoate amination with p-bromoaniline yielded 86% product, demonstrating feasibility for industrial production . Continuous flow reactors and advanced purification techniques (e.g., distillation) are recommended for large-scale applications.

Limitations and Side Reactions

Bulky substituents (e.g., α-phenyl groups) reduce yields due to steric hindrance. Hydrolysis of esters to carboxylic acids remains a concern, necessitating anhydrous conditions .

Comparative Analysis with Related Compounds

Ethyl 3-Aminohexanoate vs. Ethyl (3S)-3-Aminohexanoate

The (3S) enantiomer exhibits distinct biochemical activity compared to its racemic counterpart. For instance, chiral β-amino esters are preferred in asymmetric catalysis and drug design due to their stereoselectivity .

Future Research Directions

  • Enzyme-Catalyzed Synthesis: Exploring lipases or transaminases for greener production.

  • Pharmaceutical Applications: Investigating antimicrobial or antitumor properties.

  • Advanced NMR Studies: Elucidating dynamic equilibria in catalytic cycles .

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